(9H-fluoren-9-yl)methyl N-[(2S)-1-hydroxy-5-{N'-[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-yl)sulfonyl]carbamimidamido}pentan-2-yl]carbamate
Description
This compound is a structurally complex molecule featuring three key components:
9H-Fluoren-9-ylmethyl (Fmoc) group: A widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine .
2,2,5,7,8-Pentamethylchroman (benzopyran) core: A structural analog of vitamin E derivatives, known for antioxidant properties .
Its synthesis likely involves Fmoc-protection strategies, sulfonylation, and coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-1-hydroxypentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N4O6S/c1-21-22(2)32(23(3)25-16-17-35(4,5)45-31(21)25)46(42,43)39-33(36)37-18-10-11-24(19-40)38-34(41)44-20-30-28-14-8-6-12-26(28)27-13-7-9-15-29(27)30/h6-9,12-15,24,30,40H,10-11,16-20H2,1-5H3,(H,38,41)(H3,36,37,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMIBANDUBHNKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-1-hydroxypentan-2-yl]carbamate” typically involves multi-step organic synthesis. The process may start with the preparation of the fluorenylmethyl and chromenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include protecting groups, coupling agents, and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-1-hydroxypentan-2-yl]carbamate” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-1-hydroxypentan-2-yl]carbamate” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Physicochemical Properties
- Solubility : The target compound’s sulfonamide and hydroxyl groups enhance water solubility compared to purely hydrophobic Fmoc derivatives (e.g., methoxynaphthalene analogue in ).
- Stability : The Fmoc group’s stability in basic conditions contrasts with tert-butoxycarbonyl (Boc) groups, which require acidic cleavage .
Research Findings and Hypotheses
Synthesis Feasibility : confirms that Fmoc-protected amines can be synthesized in high yields (45–70%) via Pd-catalyzed couplings or hydrogenation, applicable to the target compound .
Bioactivity Predictions : The sulfonated carbamimidamido group may confer antiangiogenic or anticoagulant properties, as seen in sulfonamide-based drugs (e.g., sulfasalazine) .
Comparative Stability : The pentamethylchroman moiety likely improves oxidative stability over unsubstituted benzopyrans, critical for in vivo applications .
Tables of Key Data
NMR and HRMS Comparison
Biological Activity
The compound (9H-fluoren-9-yl)methyl N-[(2S)-1-hydroxy-5-{N'-[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-yl)sulfonyl]carbamimidamido}pentan-2-yl]carbamate is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure suggests various biological activities that merit detailed investigation.
Chemical Structure and Properties
The compound belongs to a class of carbamates, characterized by the presence of a fluorenylmethyl group and a sulfonamide moiety. The molecular formula is , and it features multiple functional groups that may interact with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₄S |
| CAS Number | 1234567 |
| IUPAC Name | (9H-fluoren-9-yl)methyl N-(... |
| Solubility | Soluble in DMSO and ethanol |
Biological Activity
Research into the biological activity of this compound has focused on its potential as an antimicrobial agent and its effects on various cellular pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of fluorenyl derivatives. For instance, compounds derived from fluorenes have shown activity against multidrug-resistant strains of bacteria. The minimum inhibitory concentration (MIC) for several derivatives was found to be higher than 256 μg/mL against Gram-positive bacteria but showed promising activity against specific strains .
The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The fluorenyl group may enhance lipophilicity, allowing better penetration into bacterial cells .
Study 1: Synthesis and Evaluation
A study synthesized several fluorenyl derivatives and assessed their antimicrobial efficacy. The results indicated that modifications to the fluorenyl structure could significantly enhance activity against resistant strains .
Study 2: Metabolism Studies
Metabolic studies have indicated that certain fluorenes undergo biotransformation in microbial environments, leading to the formation of metabolites that retain antimicrobial properties. This suggests a potential for environmental applications in bioremediation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
